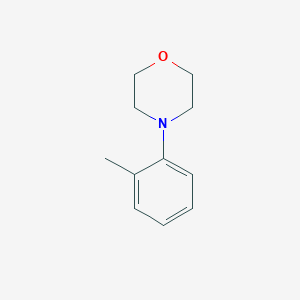

4-(o-Tolyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

7178-40-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-(2-methylphenyl)morpholine |

InChI |

InChI=1S/C11H15NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 |

InChI Key |

BOAGUMGJQAXAEN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2CCOCC2 |

Canonical SMILES |

CC1=CC=CC=C1N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4 O Tolyl Morpholine

Established Synthetic Pathways and Mechanistic Considerations

The foundational methods for constructing the C-N bond between the o-tolyl group and the morpholine (B109124) nitrogen rely on well-established reaction classes, including nucleophilic substitution and transition metal-catalyzed cross-coupling.

Nucleophilic substitution represents a classical approach to forming the aryl-nitrogen bond in 4-(o-tolyl)morpholine. This typically involves the reaction of an activated aryl substrate, such as an o-tolyl halide, with morpholine. However, the direct SNAr (nucleophilic aromatic substitution) reaction is often challenging with unactivated aryl halides and may require harsh conditions.

Alternative strategies focus on constructing the morpholine ring itself. One such approach involves the reaction of 1,2-amino alcohols with suitable precursors. A redox-neutral protocol can convert 1,2-amino alcohols into morpholines using reagents like ethylene (B1197577) sulfate (B86663), proceeding through an N-monoalkylation via an SN2 reaction. organic-chemistry.org Another method utilizes the transformation of nitroepoxides into morpholines by reacting them with 1,2-amino alcohols. sorbonne-universite.fr This process involves the initial opening of the nitroepoxide by the amino group, followed by cyclization and subsequent reduction of an intermediate morpholinol to yield the final morpholine ring. sorbonne-universite.fr

A further strategy involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, which can be mediated by reagents like boron trifluoride etherate to form the 1,4-oxazine (morpholine) structure. organic-chemistry.org These cyclization methods offer pathways to substituted morpholines that can be adapted for the synthesis of the target compound by starting with appropriately substituted precursors.

The Buchwald-Hartwig amination has become one of the most robust and widely used methods for the synthesis of arylamines, including this compound. This palladium-catalyzed cross-coupling reaction provides a highly efficient means of forming a C-N bond between an aryl halide (or triflate) and an amine. wiley.com The synthesis of this compound can be achieved by coupling an o-tolyl halide, such as 2-bromotoluene (B146081) or 2-chlorotoluene, with morpholine.

The catalytic cycle is generally understood to involve:

Oxidative Addition: The aryl halide adds to a low-valent palladium(0) complex to form a Pd(II) intermediate.

Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction. Early systems utilized phosphine (B1218219) ligands like tri-ortho-tolylphosphine (P(o-Tol)₃). wiley.com Subsequently, more advanced and sterically hindered biaryl phosphine ligands and chelating phosphines like BINAP and DPPF were developed, allowing for reactions under milder conditions, with a broader substrate scope, and even at room temperature for reactive substrates like morpholine. wiley.comuwindsor.ca The reaction of 2-bromotoluene with morpholine, for instance, has been shown to produce this compound in high yield. acs.org

| Aryl Halide | Amine | Catalyst/Ligand System | Base | Temperature | Yield | Reference |

| 2-Bromotoluene | Morpholine | Pd₂(dba)₃ / DTBNpP | NaOt-Bu | 100 °C | 91% | acs.org |

| Aryl Chlorides | Morpholine | Pd₂(dba)₃ / L1* | KOt-Bu | Room Temp. | Quantitative | wiley.com |

| 4-chloroanisole | Morpholine | In situ system | NaOt-Bu | 80 °C | - | acs.org |

| Phenyl Bromide | Morpholine | Pd(BINAP)₂ | NaOC(Et)₃ | 60 °C | - | uwindsor.ca |

*L1 refers to a specific phosphine ligand described in the source.

Mechanistic studies have investigated catalyst resting states and potential side reactions that can limit catalyst lifetime, such as the displacement of the phosphine ligand by the amine nucleophile. uwindsor.canih.gov

Reductive amination offers another pathway to C-N bond formation. This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. The synthesis of a γ-branched amine, for example, can be achieved through the isomerization of allylamines to form an enamine, followed by a chemoselective reduction. nih.gov

For morpholine synthesis, a reductive amination can be performed on an amino ketone intermediate that results from the ring-opening of a nitroepoxide with a 1,2-diamine. sorbonne-universite.fr The resulting amino ketone cyclizes to an amino-imine, which is then reduced to afford the saturated heterocycle. sorbonne-universite.fr While not a direct route to this compound, these principles can be applied by designing precursors that incorporate the o-tolyl group. For instance, the direct catalytic asymmetric reductive amination of ketones with secondary amines like morpholine has been demonstrated, showcasing the potential to form chiral substituted morpholine derivatives. rsc.org

Alternative cyclization strategies include iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and an allylic alcohol. organic-chemistry.org Another approach involves a Wacker-type aerobic oxidative cyclization of alkenes using a base-free palladium catalyst to construct morpholine rings. organic-chemistry.org

Advancements in Sustainable and Efficient Synthetic Protocols

Reflecting the broader goals of modern chemical synthesis, recent research has focused on developing more sustainable and efficient methods for preparing compounds like this compound. This includes the application of green chemistry principles and the development of novel catalytic systems.

Green chemistry aims to reduce the environmental impact of chemical processes. One key technology in this area is microwave-assisted synthesis. Microwave irradiation can dramatically accelerate reaction rates by directly and efficiently heating the reaction mixture, a process distinct from conventional heating where heat is transferred slowly through the vessel walls. mdpi.compsu.edu This often leads to shorter reaction times, higher yields, and cleaner reaction profiles with fewer byproducts. psu.eduacs.org

The synthesis of morpholine-based compounds has been shown to benefit significantly from microwave-assisted methods. mdpi.comresearchgate.net For example, the preparation of various heterocyclic compounds has been achieved with improved yields and drastically reduced reaction times compared to conventional heating methods. acs.orgmdpi.com

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 7–9 hours | Moderate (e.g., ~60%) | acs.orgmdpi.com |

| Microwave Irradiation | 9–10 minutes | High (e.g., 79–92%) | acs.org |

This enhanced efficiency reduces energy consumption and can allow for the use of more environmentally benign solvents, aligning with the principles of green chemistry.

Recent innovations in catalysis have opened new avenues for C-N bond formation and heterocycle synthesis under mild conditions. cardiff.ac.uk Photocatalysis, which uses visible light to drive chemical reactions, is a particularly active area of research. sorbonne-universite.fracs.org

Dual catalytic systems that combine a photocatalyst with a transition metal catalyst (like nickel) have been developed for C-N cross-coupling. cardiff.ac.uk For instance, a dual nickel-photocatalysis system has been used for the synthesis of O-aryl carbamates from aryl halides, amines (including morpholine), and carbon dioxide under ambient pressure and visible light. acs.org Mechanistic studies suggest this reaction can proceed through a Ni(I)-Ni(III) cycle, where the photocatalyst mediates the reduction of a Ni(II) species to the active Ni(I) state. acs.org A key intermediate, dtbbpyNi(II)(o-tolyl)Br, has been synthesized and shown to be catalytically active in forming the corresponding carbamate (B1207046) product, demonstrating the viability of this approach for transformations involving the o-tolyl group. acs.org

Organocatalysis, which uses small organic molecules as catalysts, also offers metal-free alternatives. Photochemical organocatalytic methods have been developed for various transformations. tdx.cat For example, visible light can be used to mediate the synthesis of guanidines from thioureas and morpholine in water, using an organic dye as the photocatalyst. sorbonne-universite.fr These methods represent the frontier of synthetic chemistry, offering the potential for highly efficient and selective syntheses under exceptionally mild and sustainable conditions. cardiff.ac.ukacs.org

Stereoselective Synthesis of Chiral this compound Analogues

The development of synthetic routes to chiral morpholine analogues is a key focus in modern organic chemistry, driven by the prevalence of the morpholine scaffold in bioactive molecules. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the literature, general strategies for the stereoselective construction of substituted morpholines can be applied to create chiral analogues of this compound. These approaches often involve the use of chiral starting materials or the application of asymmetric catalysis.

One established methodology involves the use of polymer-supported amino acids, such as serine, to construct the chiral morpholine core. rsc.orgrsc.org This solid-phase synthesis approach offers advantages in terms of purification and handling of intermediates. The general strategy involves the immobilization of a protected amino acid on a resin, followed by a series of reactions including N-alkylation and cyclization to form the morpholine ring. The stereochemistry of the final product is dictated by the chirality of the starting amino acid. For instance, starting with a resin-bound serine derivative, one can achieve the synthesis of chiral morpholine-3-carboxylic acids. rsc.org This method could be adapted to produce chiral analogues of this compound by incorporating the o-tolyl group at the nitrogen atom during the synthetic sequence.

Another powerful approach for the synthesis of chiral heterocycles is transition-metal catalyzed asymmetric allylic alkylation. caltech.edu This method has been successfully employed to create quaternary and tetrasubstituted stereocenters in various cyclic systems. caltech.edu In the context of morpholine synthesis, a palladium-catalyzed decarboxylative allylic alkylation could be envisioned to construct a chiral morpholine scaffold. The utility of such gem-disubstituted heterocycles as building blocks for medicinally important molecules highlights the potential of this strategy for accessing complex chiral this compound analogues. caltech.edu

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine also provides insights into the stereoselective synthesis of related heterocyclic systems. rsc.orgrsc.org Although this leads to a seven-membered ring, the underlying principles of controlling stereochemistry during cyclization are relevant. rsc.org The choice of cleavage conditions from the polymer support can influence the final stereochemical outcome. rsc.orgrsc.org

The following table summarizes key strategies applicable to the stereoselective synthesis of chiral this compound analogues:

| Synthetic Strategy | Key Features | Potential Application for this compound Analogues | Reference |

| Polymer-Supported Synthesis | Utilizes chiral amino acids (e.g., serine) as starting materials; simplifies purification. | Introduction of the o-tolyl group on the nitrogen of the morpholine ring derived from the chiral amino acid. | rsc.orgrsc.org |

| Asymmetric Allylic Alkylation | Transition-metal (e.g., Palladium) catalyzed; creates complex stereocenters. | Construction of a chiral morpholine scaffold with subsequent N-arylation with an o-tolyl group. | caltech.edu |

| Diastereoselective Oxidation | Oxidation of sulfenates with chiral oxidants. | While demonstrated for sulfinates, the principle of using chiral auxiliaries could be adapted. | nih.gov |

It is important to note that while these methods provide a framework, the specific adaptation for the synthesis of chiral this compound analogues would require dedicated research and optimization of reaction conditions.

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). d-nb.inforesearchgate.net This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. scitube.iovapourtec.com The principles of flow chemistry are highly applicable to the synthesis of this compound.

A pertinent example is the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid. researchgate.net This process involves the reaction of morpholine with 2,4-difluoronitrobenzene. In a batch process, this reaction is one of the most prolonged steps, lasting about 11 hours. researchgate.net By transitioning to a microreactor-based continuous flow system, significant process intensification can be achieved.

The benefits of employing flow chemistry for the synthesis of substituted morpholines like this compound can be extrapolated from existing research:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with handling potentially hazardous reagents or exothermic reactions. scitube.io This is particularly relevant for reactions involving reactive intermediates.

Precise Reaction Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.com This fine-tuning often leads to improved selectivity and higher yields compared to batch reactors. researchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, enabling reactions to be run under conditions that are not feasible in large batch reactors. vapourtec.com

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch process. vapourtec.com

The synthesis of this compound likely involves the reaction of o-toluidine (B26562) with a suitable dielectrophile, such as bis(2-chloroethyl) ether, or the N-arylation of morpholine with an o-tolyl halide or boronic acid. These reactions can be readily adapted to a continuous flow setup. For instance, a packed-bed reactor containing a supported catalyst could be used for a continuous N-arylation reaction.

The table below outlines the potential advantages of using flow chemistry for the synthesis of this compound:

| Parameter | Batch Processing | Flow Chemistry | Anticipated Benefit for this compound Synthesis | Reference |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Reduced risk due to small reaction volumes and superior heat dissipation. | Safer handling of reagents and reaction intermediates. | scitube.io |

| Yield & Selectivity | Can be limited by mixing and heat transfer inefficiencies. | Often higher due to precise control of reaction conditions. | Improved yield and purity of this compound. | researchgate.net |

| Scalability | Often requires re-optimization of reaction conditions at each scale. | More straightforward scale-up by extending run time or numbering-up reactors. | Faster and more efficient production of larger quantities. | vapourtec.com |

| Process Time | Can be lengthy, with significant time for heating, cooling, and intermediate workups. | Significantly reduced due to rapid heat/mass transfer and potential for telescoped reactions. | Shortened overall manufacturing time. | nih.gov |

Chemical Reactivity, Transformative Potential, and Mechanistic Elucidation of 4 O Tolyl Morpholine

Reactivity at the Morpholine (B109124) Nitrogen Center

The nitrogen atom within the morpholine ring of 4-(o-tolyl)morpholine is a key locus of reactivity. As a tertiary amine, it possesses a lone pair of electrons, rendering it nucleophilic and basic. This electronic characteristic allows for a variety of chemical transformations centered on the nitrogen, including additions of alkyl and acyl groups, oxidation, and further derivatization to create more complex molecular architectures.

N-Alkylation, N-Acylation, and N-Oxidation Reactions

The nucleophilicity of the morpholine nitrogen facilitates its reaction with various electrophiles.

N-Alkylation: The nitrogen can be alkylated by treatment with alkyl halides or other alkylating agents. This reaction proceeds via a standard SN2 mechanism, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction of related secondary amines, such as o-toluidine (B26562), with benzyl (B1604629) halides in aqueous media demonstrates the feasibility of N-alkylation on the tolyl-amino scaffold. researchgate.net The general principle of transition-metal-catalyzed N-alkylation of amines using alcohols as alkylating agents is also a well-established methodology, often employing iridium or ruthenium catalysts. acs.org These reactions typically proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.

N-Acylation: The morpholine nitrogen can react with acylating agents like acyl chlorides or acid anhydrides to form N-acylmorpholinium salts. These reactions are fundamental in organic synthesis. For instance, morpholine itself can be used to trap isocyanate intermediates formed during Curtius rearrangements, resulting in the formation of urea (B33335) derivatives. nih.gov N-acylation is a common strategy in combinatorial chemistry and peptide synthesis, where reagents like 1-Hydroxy-7-azabenzotriazole (HOAt) are used to activate carboxylic acids for coupling with amines. researchgate.net More broadly, N-acylsulfonamides can be synthesized via the N-acylation of sulfonamides, a reaction that can be catalyzed by Lewis acids such as tin(IV) chloride. researchgate.net

N-Oxidation: As with other tertiary amines, the nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The resulting this compound N-oxide features a coordinate covalent bond between the nitrogen and oxygen atoms. This modification significantly alters the electronic properties of the molecule, increasing its polarity and introducing a new reactive center. The N-oxide oxygen is a potent hydrogen bond acceptor. thieme-connect.de

| Reaction Type | Typical Reagents | Product Type | General Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I); Alcohols (R-OH) with metal catalyst | Quaternary Morpholinium Salt | researchgate.netacs.org |

| N-Acylation | Acyl Chlorides (RCOCl); Acid Anhydrides ((RCO)₂O) | N-Acylmorpholinium Salt | nih.govresearchgate.net |

| N-Oxidation | Hydrogen Peroxide (H₂O₂); m-CPBA | Amine N-Oxide |

N-Derivatization for Scaffold Modification

The reactivity of the morpholine nitrogen is frequently exploited for scaffold modification, particularly in the field of medicinal chemistry and materials science. By attaching different functional groups to the nitrogen, the physicochemical properties and biological activities of the parent molecule can be systematically altered.

For example, the nitrogen serves as a key handle in multicomponent reactions (MCRs). A four-component reaction involving arylaldehydes, N,N′-dimethylbarbituric acid, malononitrile, and morpholine can produce complex ionic scaffolds without the need for a catalyst. researchgate.net The introduction of a morpholine moiety is a common strategy in drug design to enhance aqueous solubility and modulate pharmacological profiles. nih.gov Modifications can be made to introduce steric bulk or specific electronic features, which can be crucial for optimizing interactions with biological targets. nih.gov The synthesis of various morpholine derivatives often starts from simple building blocks, with the final N-substituent being introduced at a key step to generate diversity.

Aromatic Reactivity of the o-Tolyl Moiety

The o-tolyl group of this compound is an activated aromatic ring, susceptible to electrophilic attack and capable of directed functionalization through metalation. Its reactivity is governed by the electronic effects of its two substituents: the ortho-methyl group and the para-morpholino group (relative to the methyl group).

Electrophilic Aromatic Substitution Patterns

The morpholino group, as a dialkylamino substituent, is a powerful activating, ortho-para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance. The methyl group is a weaker activating, ortho-para-directing group that operates through an inductive effect and hyperconjugation.

In this compound, the two groups work in concert. The positions ortho to the strongly activating morpholino group (C3 and C5) are significantly electron-rich. The position para to the morpholino group is occupied by the methyl group. Therefore, electrophilic aromatic substitution (SEAr) is strongly favored at the positions ortho to the morpholino substituent.

Research on the electrophilic substitution of tungsten-coordinated phosphine (B1218219) triflates with N,N-dimethyl-p-toluidine (a structurally similar compound) shows that substitution occurs at the position ortho to the activating dimethylamino group. acs.org In nitroarenes, the nitro group acts as a strong electron-withdrawing group, activating the ortho and para positions for nucleophilic aromatic substitution (SNAr). rsc.org Conversely, activating groups like the morpholino group direct electrophiles to these same positions.

| Position on Tolyl Ring | Directing Influence (Morpholino) | Directing Influence (Methyl) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| C3 | Ortho (Activating) | Meta | Highly Favored |

| C4 | Para (Activating) | - | Substituted (Methyl) |

| C5 | Ortho (Activating) | Meta | Highly Favored |

| C6 | Meta | Ortho (Activating) | Slightly Favored / Sterically Hindered |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.org The reaction uses a directing metalation group (DMG) to coordinate an organolithium base, which then deprotonates the adjacent ortho position. While classic DMGs are often amides or carbamates, other heteroatom-containing groups can also direct metalation. acs.org

In this compound, the morpholino group can act as a directing group. The nitrogen atom can chelate to the lithium of a strong base like n-butyllithium or sec-butyllithium, directing deprotonation to an adjacent C-H bond on the aromatic ring. harvard.edu Given that the C3 position is sterically unencumbered compared to the C5 position (which is adjacent to the methyl group), metalation is expected to occur preferentially at C3. Following metalation, the resulting aryllithium species can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent with high regioselectivity. The use of a directing group is crucial for achieving this selectivity, overriding the inherent kinetic acidity of other protons in the molecule. uwindsor.ca This approach allows for the synthesis of contiguously substituted aromatic compounds that are often difficult to prepare by other means.

Ring-Opening and Rearrangement Reactions Involving the Morpholine Core

While the morpholine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, particularly through oxidative or charge-accelerated pathways.

A notable reaction involving this compound itself is a visible-light-induced oxidative ring-opening. google.com This process involves the cleavage of a C(sp³)–C(sp³) bond within the morpholine ring. In a specific patented procedure, this compound is dissolved in acetonitrile (B52724) with 2,6-dimethylpyridine (B142122) and a photocatalyst (4CzIPN). google.com Under an oxygen atmosphere and irradiation with blue light at room temperature, the morpholine ring is cleaved to yield 2-(N-o-tolylformamido)ethyl formate (B1220265). google.com This reaction provides a method for the oxidative cleavage of unstrained C-C bonds under mild conditions, avoiding the need for transition metals or harsh oxidants. google.com

| Parameter | Condition / Reagent |

|---|---|

| Substrate | This compound |

| Catalyst | 4CzIPN (1 mol%) |

| Base | 2,6-Dimethylpyridine (1.0 equiv.) |

| Solvent | Acetonitrile |

| Atmosphere | Oxygen (O₂) |

| Energy Source | 9W Blue LED Light |

| Temperature | Room Temperature |

| Product | 2-(N-o-tolylformamido)ethyl formate |

| Yield | 30% |

Applications in Chemo- and Regioselective Transformations

The unique structural combination of a tertiary amine (the morpholine nitrogen) and a substituted aromatic ring (the o-tolyl group) in this compound provides avenues for its application in chemo- and regioselective transformations. The lone pair of electrons on the nitrogen atom and the specific substitution pattern on the benzene (B151609) ring can be exploited to direct the course of chemical reactions.

A notable example of a regioselective transformation involving this compound is its synthesis via nickel-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the specific formation of a carbon-nitrogen bond at the ortho position of toluene. For instance, the reaction of 2-bromotoluene (B146081) with morpholine, assisted by alternating current (AC), selectively yields this compound, demonstrating high regioselectivity in the formation of the C(aryl)-N bond. nih.govuantwerpen.be

| Reactants | Catalyst System | Conditions | Product | Yield (NMR) | Citation |

| 2-Bromotoluene, Morpholine | Nickel catalyst | AC-assisted | This compound | 82% | nih.gov |

This table illustrates the regioselective synthesis of this compound.

Furthermore, the tertiary amine functionality within the morpholine ring can act as a directing group in processes such as directed ortho-metalation (DoM). wikipedia.orgharvard.edu In this type of reaction, the heteroatom of the directing group coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position on the aromatic ring. wikipedia.org This allows for the exclusive introduction of an electrophile at that site. While specific documented examples of this compound being used as a substrate in DoM are not prevalent in the reviewed literature, its structure as a tertiary aniline (B41778) derivative makes it a potential candidate for directing electrophilic substitution to the C-6 position of the tolyl ring. wikipedia.orgpsu.edu

The compound itself can undergo selective transformations. A significant example is the visible light-mediated, metal-free photocatalytic oxidative ring-opening of this compound. semanticscholar.org This reaction demonstrates high chemoselectivity, specifically cleaving the C(sp³)–C(sp³) bond within the morpholine ring while leaving the N-aryl and other bonds intact. semanticscholar.org The transformation is also regioselective, resulting in the formation of a specific formate ester product. semanticscholar.org

| Substrate | Catalyst/Reagents | Conditions | Product | Yield | Citation |

| This compound | 4CzIPN, 2,6-Lutidine | Acetonitrile, O₂ atmosphere, 9W blue light, room temp., 41h | 2-(N-o-tolylformamido)ethyl formate | 30% | semanticscholar.org |

This table details the conditions for the chemoselective and regioselective oxidative ring-opening of this compound.

Detailed Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies focused specifically on reactions involving this compound are limited in publicly available literature. However, valuable insights can be drawn from qualitative observations in related synthetic procedures and from quantitative studies of closely related morpholine derivatives.

Qualitative kinetic information on the formation of this compound comes from studies on AC-assisted nickel-catalyzed amination. nih.gov Research has shown that these cross-coupling reactions cease almost immediately when the alternating current is switched off and restart upon its reapplication. nih.gov This observation suggests that the catalytic cycle is highly dependent on the continuous electrochemical input and does not proceed through a long-living, self-sustaining catalytic species. nih.gov

Further mechanistic insights that inform the kinetic profile of related reactions come from studies on dual nickel-photocatalysis for the synthesis of O-aryl carbamates from CO₂, an aryl halide, and an amine like morpholine. acs.org In an experiment to probe the mechanism, a potential intermediate, dtbbpyNi(II)(o-tolyl)Br, was synthesized. acs.org While this complex was catalytically active for carbamate (B1207046) formation, it did not produce the o-tolyl carbamate. acs.org However, upon the addition of an oxidant, the formation of o-tolyl morpholine-N-carboxylate was observed, suggesting that the key reductive elimination step proceeds through a Ni(III) species rather than directly from an excited Ni(II) state. acs.org This highlights the electronic and mechanistic factors that would govern the kinetics of such transformations.

To understand the kinetic behavior of the morpholine moiety, studies on analogous systems can be examined. For example, the kinetics of the solvolysis of 4-morpholinecarbonyl chloride have been investigated in various solvent systems. mdpi.com These reactions are believed to proceed through an ionization mechanism with significant nucleophilic solvent assistance. mdpi.com The sensitivity of the reaction rate to solvent nucleophilicity (l) and solvent ionizing power (Y_Cl) can be quantified using the extended Grunwald-Winstein equation, providing a detailed picture of the transition state's electronic demands. mdpi.com

| Substrate | Correlation Parameters (at 25.0 °C) | Correlation Coefficient (R) | Mechanistic Insight | Citation |

| 4-Morpholinecarbonyl Chloride | l = 0.74, m = 0.66 | 0.958 | Ionization mechanism with nucleophilic solvent assistance | mdpi.com |

This table presents kinetic data from a Grunwald-Winstein analysis for the solvolysis of a related morpholine derivative, illustrating the type of parameters used to elucidate reaction mechanisms.

Similarly, the kinetics of morpholinolysis—the reaction of morpholine with active esters—provide data on the formation of the N-aryl bond central to this compound. Studies on the reaction of N,N-diethyl carbamate derivatives with morpholine in acetonitrile have determined the activation parameters (enthalpy ΔH‡ and entropy ΔS‡) for these nucleophilic substitution reactions. researchgate.net Such data are crucial for understanding the energy barrier and the degree of order in the transition state. researchgate.net

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Proposed Transition State | Citation |

| Morpholinolysis of N,N-diethylcarbamoyl-oxy-1-hydroxypyrrolidine-2,5-dione | 28.3 ± 1.5 | -185 ± 5 | Hydrogen-bonded four-membered transition state | researchgate.net |

This table shows activation parameters for the reaction of morpholine with an active ester, providing thermodynamic data for a reaction type relevant to the synthesis of N-substituted morpholines.

Advanced Spectroscopic and X Ray Crystallographic Investigations of 4 O Tolyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 4-(o-Tolyl)morpholine, NMR techniques provide valuable insights into its conformational dynamics and the spatial arrangement of its constituent atoms. The morpholine (B109124) ring typically adopts a chair conformation, which can undergo ring inversion. The orientation of the o-tolyl group relative to the morpholine ring is also a key structural feature that can be probed by NMR.

In the ¹H NMR spectrum of N-substituted morpholines, the protons of the morpholine ring typically appear as two distinct multiplets corresponding to the axial and equatorial protons on the carbons adjacent to the oxygen and nitrogen atoms. nih.gov The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen (N-CH₂) are generally found at a different frequency compared to those adjacent to the oxygen (O-CH₂). For this compound, the protons of the tolyl group will present characteristic signals in the aromatic region of the spectrum, along with a singlet for the methyl group protons.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms of the morpholine ring and the o-tolyl group. The chemical shifts of the morpholine carbons are sensitive to the electronic environment and the conformation of the ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for 4-(Aryl)morpholine Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Morpholine H-2/H-6 (axial) | 2.80 - 3.20 | 66.0 - 68.0 |

| Morpholine H-2/H-6 (equatorial) | 3.80 - 4.00 | 66.0 - 68.0 |

| Morpholine H-3/H-5 (axial) | 2.60 - 2.90 | 48.0 - 52.0 |

| Morpholine H-3/H-5 (equatorial) | 3.10 - 3.40 | 48.0 - 52.0 |

| o-Tolyl CH₃ | 2.20 - 2.40 | 17.0 - 19.0 |

| o-Tolyl Aromatic H | 6.90 - 7.30 | 120.0 - 150.0 |

| o-Tolyl Aromatic C | - | 120.0 - 150.0 |

Note: These are typical chemical shift ranges and can vary based on the solvent and specific substitution pattern on the aryl ring.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms in a molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds (²JHH and ³JHH). youtube.com For this compound, a COSY spectrum would show correlations between the geminal protons on the same carbon of the morpholine ring and between adjacent vicinal protons, confirming the connectivity within the ring. It would also show correlations between the aromatic protons of the tolyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH). youtube.com An HSQC spectrum of this compound would allow for the direct assignment of the carbon signals of the morpholine and tolyl moieties based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly useful for identifying quaternary carbons and for establishing connectivity across heteroatoms. For this compound, an HMBC spectrum would show correlations from the methyl protons of the tolyl group to the ortho and ipso carbons of the aromatic ring, and from the N-CH₂ protons of the morpholine ring to the ipso-carbon of the tolyl group, confirming the N-aryl bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule. mdpi.com A NOESY or ROESY spectrum of this compound could reveal spatial correlations between the protons of the o-tolyl group and the protons of the morpholine ring, offering insights into the preferred orientation of the aryl group relative to the morpholine ring.

The rotation around the N-Caryl bond in N-aryl morpholines can be restricted due to steric hindrance, leading to the existence of rotational isomers (atropisomers). Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as conformational changes and restricted rotation. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier for these processes.

For this compound, the presence of the ortho-methyl group on the tolyl ring is expected to create a significant steric barrier to rotation around the N-Caryl bond. At low temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for the different rotamers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a time-averaged spectrum at higher temperatures.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate information on bond lengths, bond angles, and torsion angles, which define the molecular geometry. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the general structural features can be inferred from the crystal structures of closely related N-aryl morpholine derivatives.

Based on the crystal structures of other 4-aryl-morpholine compounds, the morpholine ring in this compound is expected to adopt a chair conformation. researchgate.net The C-N and C-O bond lengths within the morpholine ring would be typical for single bonds in such a heterocyclic system. The N-Caryl bond length would be consistent with a single bond between an sp³-hybridized nitrogen and an sp²-hybridized carbon. The geometry around the nitrogen atom is expected to be trigonal pyramidal. The bond angles within the morpholine ring would be close to the tetrahedral angle of 109.5°, with some deviation due to the constraints of the six-membered ring. The torsion angles would define the puckering of the morpholine ring in its chair conformation. The orientation of the o-tolyl group relative to the morpholine ring, defined by the C-N-C-C torsion angle, would be influenced by steric interactions between the ortho-methyl group and the morpholine ring protons.

Interactive Data Table: Representative Bond Lengths and Angles for 4-(Aryl)morpholine Derivatives

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| N-C(morpholine) | 1.45 - 1.48 |

| C-C(morpholine) | 1.50 - 1.54 |

| C-O(morpholine) | 1.42 - 1.45 |

| N-C(aryl) | 1.40 - 1.44 |

| Bond Angles (°) | |

| C-N-C(morpholine) | 110 - 114 |

| C-O-C(morpholine) | 108 - 112 |

| C(morpholine)-N-C(aryl) | 118 - 122 |

Note: These values are based on crystallographic data of similar N-aryl morpholine structures and serve as representative examples.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Features

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a valuable tool for functional group identification and structural characterization. asianpubs.orgnih.gov The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the morpholine ring and the o-tolyl group.

The morpholine ring vibrations include C-H stretching, C-O-C stretching, C-N-C stretching, and various bending and deformation modes. The C-O-C stretching vibration typically appears as a strong band in the IR spectrum in the region of 1100-1150 cm⁻¹. The C-N stretching vibrations are generally weaker and appear at lower wavenumbers.

The o-tolyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring. The methyl group will have its own characteristic C-H stretching and bending vibrations.

A comparative analysis of the IR and Raman spectra can be particularly informative, as some vibrational modes may be more active in one technique than the other due to selection rules. For instance, symmetric vibrations often give rise to strong Raman bands, while asymmetric vibrations tend to be stronger in the IR spectrum.

Interactive Data Table: Representative Vibrational Frequencies for 4-(Aryl)morpholine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Scissoring | 1440 - 1470 | IR |

| C-N Stretch | 1180 - 1250 | IR |

| C-O-C Asymmetric Stretch | 1100 - 1150 | IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

Note: These are general assignments and the exact peak positions can be influenced by the molecular environment and physical state.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides crucial data for the determination of the elemental composition of a molecule through the precise measurement of its mass. For this compound, the molecular formula is established as C₁₁H₁₅NO. This composition gives a calculated monoisotopic mass of 177.115364 Da. chemspider.com High-resolution mass spectrometers can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

The analysis of fragmentation patterns in mass spectrometry offers significant insights into the structure of a molecule. While specific, detailed fragmentation studies for this compound are not extensively documented in the available literature, a plausible fragmentation pathway can be proposed based on the established principles of mass spectrometry and the observed fragmentation of structurally related N-aryl morpholine compounds. nih.govchemguide.co.uk

Upon electron ionization (EI), the this compound molecule (1) will lose an electron to form the molecular ion (M•+), which would be observed at an m/z corresponding to its exact mass.

Molecular Ion Data

| Species | Chemical Formula | Calculated m/z (Da) |

|---|---|---|

| [M]•+ | [C₁₁H₁₅NO]•+ | 177.1154 |

The molecular ion is energetically unstable and undergoes fragmentation. The fragmentation of N-aryl morpholines is typically initiated by cleavages within the morpholine ring, particularly alpha-cleavage to the nitrogen atom, which is a common fragmentation pathway for amines. nih.gov

A primary fragmentation step would likely involve the cleavage of the C-C bond within the morpholine ring adjacent to the oxygen atom, leading to the loss of a neutral formaldehyde (B43269) (CH₂O) molecule. This results in the formation of a stable ion (2). Another significant fragmentation pathway involves the cleavage of the bond between the nitrogen and the adjacent methylene (B1212753) groups in the ring, followed by rearrangement, which can lead to the formation of the tolyl-aziridine radical cation (3).

Further fragmentation can occur from these primary fragments. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄) from ion (2) could produce a fragment ion (4). The tolyl moiety itself can undergo fragmentation, such as the loss of a methyl radical to form a stable tropylium-like cation if rearrangement occurs, although cleavages in the morpholine ring are generally more favorable.

The proposed major fragments and their characteristics are summarized in the table below.

Proposed Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Chemical Formula | Calculated m/z (Da) | Proposed Neutral Loss |

|---|---|---|---|

| [C₁₀H₁₃N]•+ | C₁₀H₁₃N | 147.1048 | CH₂O |

| [C₉H₁₁N]•+ | C₉H₁₁N | 133.0891 | C₂H₄O |

| [C₇H₇]•+ | C₇H₇ | 91.0548 | C₄H₈NO |

| [C₄H₈N]•+ | C₄H₈N | 70.0657 | C₇H₇O |

This proposed fragmentation pathway provides a framework for identifying this compound and distinguishing it from its isomers, as the relative abundances of these fragment ions would be influenced by the substitution pattern on the aromatic ring.

Computational Chemistry and Theoretical Studies on 4 O Tolyl Morpholine

Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the electronic characteristics and reactivity of 4-(o-Tolyl)morpholine. These methods provide a detailed picture of how electrons are distributed within the molecule and which atomic sites are most susceptible to chemical reactions.

The distribution of electron density in a molecule is fundamental to its chemical behavior. Theoretical calculations can provide a quantitative measure of this distribution through various charge analysis schemes. For this compound, the nitrogen and oxygen atoms of the morpholine (B109124) ring are expected to carry partial negative charges due to their high electronegativity, while the carbon and hydrogen atoms will bear partial positive charges.

To more precisely predict the reactive sites for nucleophilic and electrophilic attacks, Fukui functions are employed. researchgate.netwikipedia.org These functions are derived from the change in electron density as an electron is notionally added to or removed from the molecule. faccts.de The site with the highest value of the Fukui function for electron addition (f+) is the most likely site for a nucleophilic attack, while the site with the highest value for electron removal (f-) is the most favorable for an electrophilic attack. For a radical attack, the relevant descriptor is f0. faccts.de

Based on the general principles of organic chemistry and computational studies of similar aromatic amines, the nitrogen atom of the morpholine ring and specific carbon atoms on the tolyl ring are anticipated to be key reactive centers. The Fukui functions would quantify the reactivity of these and other sites within the molecule.

Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

| N(morpholine) | 0.085 | 0.150 | 0.118 |

| O(morpholine) | 0.090 | 0.050 | 0.070 |

| C(ortho, tolyl) | 0.045 | 0.095 | 0.070 |

| C(para, tolyl) | 0.050 | 0.110 | 0.080 |

Note: These values are illustrative and represent typical trends for similar molecules. Actual values would be derived from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.netias.ac.in It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas typically represent regions of negative potential, which are attractive to electrophiles, while blue areas indicate positive potential, attractive to nucleophiles. Green and yellow regions denote intermediate potentials.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the morpholine ring, and to a lesser extent, the nitrogen atom. This indicates that these are the primary sites for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and stacking interactions. researchgate.netias.ac.in

Conformational Landscape Exploration and Energetic Analysis

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to rotation around single bonds. Understanding the relative energies of these conformers is crucial as the lowest energy conformation is typically the most populated and often dictates the molecule's biological activity and physical properties.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of the potential energy as a function of that angle is generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers.

For this compound, a key dihedral angle to scan would be the one defined by the C-C-N-C bond connecting the tolyl group to the morpholine ring. The scan would likely reveal multiple stable conformations arising from the relative orientation of the aromatic ring with respect to the morpholine ring. The chair conformation of the morpholine ring itself is generally the most stable. scienceopen.com

Table 2: Hypothetical Relative Energies of this compound Conformers from a PES Scan

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.00 |

| Local Minimum | ~135° | 1.5 |

| Transition State 1 | 0° | 3.2 |

| Transition State 2 | 90° | 2.8 |

Note: These values are illustrative and represent a plausible energy landscape. Actual values would be determined through specific quantum chemical calculations.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. weebly.comresearchgate.net Computational models can account for these solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. redalyc.org This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. Studies on related molecules like 4-phenylmorpholine (B1362484) have shown that increasing solvent polarity can influence dihedral angles and dipole moments. researchgate.net

Explicit solvent models involve including a number of solvent molecules in the calculation and treating their interactions with the solute molecule directly. This method is more computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models could be used to study its interaction with water or other protic solvents in detail.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical methods.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C-H stretching, C-N stretching, or ring bending. While experimental IR data for a derivative, (E)-1-(4-Morpholinophenyl)-3-(o-tolyl)prop-2-en-1-one, is available, showing characteristic C-H, C=O, C=C, C-O, and C-N stretching frequencies, a direct comparison for this compound would require its isolated experimental spectrum. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. faccts.de These predicted shifts for 1H and 13C nuclei can be correlated with experimental NMR spectra, aiding in the assignment of signals and providing confidence in the computed molecular structure. Experimental 1H and 13C NMR data for derivatives of this compound can serve as a benchmark for validating the computational predictions. mdpi.com

Table 3: Comparison of Hypothetical Calculated and Generic Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated (Hypothetical) | Experimental (Generic/Derivative) |

| IR (cm-1) | ||

| C-H (aromatic) | 3050 | ~3050 |

| C-H (aliphatic) | 2950, 2850 | ~2950, ~2850 |

| C-N Stretch | 1115 | ~1115-1120 mdpi.com |

| C-O-C Stretch | 1250 | ~1240 |

| 13C NMR (ppm) | ||

| C (ipso, tolyl) | 148.0 | ~145-150 |

| C (morpholine, N-CH2) | 50.0 | ~45-55 |

| C (morpholine, O-CH2) | 67.0 | ~65-70 |

| 1H NMR (ppm) | ||

| H (aromatic) | 7.0-7.3 | ~7.0-7.4 |

| H (morpholine, N-CH2) | 3.0-3.2 | ~3.0-3.3 |

| H (morpholine, O-CH2) | 3.8-4.0 | ~3.8-4.1 |

| H (methyl) | 2.3 | ~2.3 |

Note: The calculated values are illustrative. Experimental values are generic ranges or taken from derivatives containing the this compound moiety.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting and interpreting NMR spectra. For this compound, theoretical calculations can provide the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The standard approach involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While specific computed data for this compound is not detailed in the available literature, studies on similar molecules, such as other substituted morpholines and tolyl derivatives, demonstrate the accuracy of this methodology. researchgate.net For instance, in a study on 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione, calculated ¹H chemical shifts showed good agreement with experimental values. researchgate.net Discrepancies between computed and experimental values can arise from solvent effects, which can be modeled using implicit or explicit solvent models, and the inherent approximations in the chosen theoretical method.

A hypothetical table of computed vs. experimental chemical shifts for this compound would resemble the following, based on general expectations for such a molecule.

Table 1: Hypothetical Computed and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. (Note: This table is illustrative as specific computed data was not found in the searched literature.)

| Atom | Computed δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| Aromatic CH | 7.0 - 7.3 | 7.0 - 7.3 |

| Morpholine O-CH₂ | 3.8 - 4.0 | 3.8 - 4.0 |

| Morpholine N-CH₂ | 2.9 - 3.1 | 2.9 - 3.1 |

| Tolyl CH₃ | 2.2 - 2.4 | 2.2 - 2.4 |

| ¹³C NMR | ||

| Aromatic C-N | 148 - 152 | 148 - 152 |

| Aromatic C-C | 125 - 135 | 125 - 135 |

| Aromatic C-H | 115 - 125 | 115 - 125 |

| Morpholine O-CH₂ | 66 - 68 | 66 - 68 |

| Morpholine N-CH₂ | 49 - 52 | 49 - 52 |

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Theoretical calculations are crucial for assigning the observed vibrational bands to specific atomic motions. For this compound, quantum chemical calculations can predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

The process begins with the optimization of the molecule's geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies. It is standard practice to scale these computed frequencies by an empirical factor to better match experimental fundamental frequencies, compensating for anharmonicity and other systematic errors in the calculations. acs.org

Theoretical studies on related compounds, such as 4-morpholinecarboxaldehyde, have utilized methods like Hartree-Fock (HF) and DFT (B3LYP, B3PW91) with various basis sets to analyze vibrational spectra. researchgate.net Such analyses allow for the detailed assignment of vibrational modes, including the characteristic stretching and bending frequencies of the morpholine ring and the tolyl group. For this compound, one would expect to identify:

C-H stretching vibrations of the aromatic tolyl ring.

C-H stretching vibrations of the morpholine ring's methylene (B1212753) groups.

C-N and C-O stretching vibrations within the morpholine ring.

Ring breathing modes for both the phenyl and morpholine rings.

CH₃ group vibrations (stretching and bending).

Table 2: Hypothetical Calculated Characteristic Vibrational Frequencies (cm⁻¹) for this compound. (Note: This table is illustrative as specific computed data was not found in the searched literature.)

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O-C Asymmetric Stretch | 1115 - 1140 | Strong |

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding how a molecule like this compound participates in chemical reactions is a fundamental goal of chemistry. Computational chemistry offers powerful tools to map out reaction pathways and characterize the fleeting, high-energy structures that govern reaction rates. Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) calculations are central to this endeavor. wikipedia.orgumn.edu

Transition State Theory (TST) provides a framework for understanding reaction rates by focusing on the properties of the "activated complex" or transition state (TS). wikipedia.orglibretexts.org The TS is the saddle point on the potential energy surface that separates reactants from products. umn.edu By calculating the structure and energy of the TS, one can determine the activation energy (ΔG‡), a key factor in the reaction rate. wikipedia.org Computational methods are used to locate this TS structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. umn.edu

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state indeed connects the desired reactants and products. jussieu.fr An IRC calculation traces the minimum energy path down from the transition state in both the forward and reverse directions. rsc.orgresearchgate.net This ensures the identified TS is not an intermediate or part of an alternative reaction pathway. This method has been successfully applied in numerous studies, for instance, in elucidating the mechanism of palladium-catalyzed cycloadditions. nih.gov

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution on the tolyl ring, computational chemists would:

Optimize the geometries of the reactants (this compound and the electrophile) and the products.

Propose a reaction mechanism and locate the transition state structure for the rate-determining step.

Perform a frequency calculation on the TS to confirm it has one imaginary frequency.

Run an IRC calculation to verify the connection between the TS and the reactant/product intermediates. rsc.org

These calculations provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes during the reaction.

In Silico Studies of Molecular Recognition Principles

The biological or material-science applications of this compound would depend on its ability to interact specifically with other molecules, such as proteins or receptors. In silico methods, particularly molecular docking, are used to predict and analyze these molecular recognition events. science.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein with a known three-dimensional structure). science.gov The process involves:

Defining a binding site or active site on the receptor.

Generating a multitude of possible binding poses for the ligand within this site.

Using a "scoring function" to estimate the binding affinity for each pose, ranking them from most to least favorable.

Studies on other morpholine-containing compounds have used molecular docking to investigate their potential as enzyme inhibitors or receptor antagonists. mdpi.comresearchgate.netresearchgate.net For example, new morpholine-based heterocycles were evaluated for their antitumor activity, and molecular docking was used to support the experimental findings by showing how the compounds might bind to their biological targets. mdpi.com

For this compound, a molecular docking study would involve selecting a protein target and then using software to predict the binding mode and affinity. The results would highlight key intermolecular interactions, such as:

Hydrogen bonds (though this compound is a hydrogen bond acceptor at its oxygen and nitrogen atoms, it lacks donor protons).

Hydrophobic interactions involving the tolyl group and the aliphatic parts of the morpholine ring.

π-π stacking or π-cation interactions involving the aromatic tolyl ring.

These in silico predictions can guide the design of new derivatives of this compound with enhanced binding affinity and selectivity, providing a rational basis for further experimental investigation in drug discovery or materials science. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Morpholinecarboxaldehyde |

| 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione |

Role of 4 O Tolyl Morpholine As a Precursor and Synthetic Building Block in Advanced Chemical Research

Utility in the Construction of Complex Heterocyclic Systems

The 4-(o-Tolyl)morpholine moiety is a valuable building block for the synthesis of complex, multi-ring heterocyclic systems. Its robust structure and the reactivity of the parent amine, o-toluidine (B26562), allow for its incorporation into larger molecular frameworks through various synthetic strategies. A notable example is its use in the construction of carbazole-containing morpholine (B109124) derivatives, which are of interest due to the pharmacological significance of the aryloxypropanolamine pharmacophore found in many β-adrenergic blocking agents.

Research has demonstrated the synthesis of novel carbazolyloxy substituted oxazinane derivatives starting from precursors that lead to the formation of the this compound ring system. In one synthetic pathway, 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol is cyclized with 1-bromo-2-chloroethane in the presence of potassium carbonate to yield 4-(4-o-tolyl-morpholin-2-ylmethoxy)-9H-carbazole. asianpubs.org This reaction highlights the role of the o-tolylamino alcohol as a key intermediate that, upon reaction with a two-carbon electrophile, constructs the morpholine ring directly onto the complex carbazole scaffold.

Another synthetic strategy involves the reaction of the same propanolamine precursor with ethyl chlorooxoacetate to form 6-(9H-carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione. asianpubs.org This demonstrates the versatility of the building block approach, where different cyclizing agents can be employed to generate diverse heterocyclic cores, in this case, a morpholine-2,3-dione system.

The following table summarizes the synthesis of these complex heterocyclic systems.

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol | 1-bromo-2-chloroethane, K2CO3, DMF | 4-(4-o-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole | 82 | asianpubs.org |

| 1-(9H-carbazol-4-yloxy)-3-o-tolylamino-propan-2-ol | ethyl chlorooxoacetate, NaOH, DCM | 6-(9H-carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione | - | asianpubs.org |

These examples underscore the utility of the this compound precursor in generating structurally complex and potentially bioactive molecules.

Development of Novel Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom of the morpholine ring in this compound can act as a coordinating atom for metal centers, making it a candidate for ligand development in organometallic chemistry and catalysis. N-aryl morpholines, in general, can be incorporated into larger ligand frameworks, where the electronic and steric properties of the aryl substituent can tune the catalytic activity of the resulting metal complex. The ortho-tolyl group, with its methyl substituent, can impart specific steric hindrance around the metal center, potentially influencing the selectivity of catalytic reactions.

While specific examples detailing the use of this compound itself as a ligand in catalysis are not extensively documented in peer-reviewed literature, the broader class of morpholine-containing ligands is well-established. These ligands have been employed in various transition metal-catalyzed reactions. The potential for this compound to serve as a scaffold for new ligands remains an area for further exploration. The synthesis of chiral derivatives of this compound could also lead to the development of new asymmetric catalysts.

Applications in Supramolecular Chemistry and Material Science

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound structure contains elements that can participate in these interactions. The aromatic tolyl ring can engage in π-π stacking, while the morpholine oxygen can act as a hydrogen bond acceptor.

The incorporation of the this compound unit into larger molecules can influence their self-assembly behavior and the properties of the resulting supramolecular materials. For instance, functionalization of the tolyl ring or the morpholine core could introduce additional recognition sites to direct the formation of specific architectures like gels, liquid crystals, or porous organic frameworks. Although detailed studies on the supramolecular properties of materials derived specifically from this compound are limited, the principles of molecular design suggest its potential as a valuable component in the construction of novel functional materials. The polymer and materials science sectors present promising opportunities for morpholine derivatives in general, where they can be used as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins.

Chemical Diversification Strategies from the this compound Scaffold

The this compound scaffold provides a versatile platform for chemical diversification, allowing for the synthesis of a wide range of derivatives. The core structure can be modified at several positions to tune its physicochemical and biological properties.

One key strategy for diversification involves reactions at the nitrogen atom of the morpholine ring, although in this compound, this position is already substituted. However, the true synthetic utility is demonstrated when the morpholine ring itself is constructed from an o-toluidine-derived precursor, allowing for modifications to be introduced during the synthetic sequence.

As demonstrated in the synthesis of complex heterocyclic systems, the choice of the cyclizing agent used to form the morpholine ring is a critical point for diversification. asianpubs.org Using a simple two-carbon linker like 1-bromo-2-chloroethane leads to the basic morpholine ring, while employing a reagent like ethyl chlorooxoacetate introduces carbonyl functionalities, yielding a morpholine-2,3-dione. asianpubs.org

Further diversification can be achieved by modifying the aromatic tolyl ring. Electrophilic aromatic substitution reactions could introduce various functional groups (e.g., nitro, halo, or acyl groups) onto the ring, although the directing effects of the morpholino and methyl groups would need to be considered. The methyl group itself can also be a site for functionalization through free-radical reactions.

The following table illustrates some of the diversification strategies based on the this compound scaffold.

| Scaffold/Precursor | Reaction/Strategy | Resulting Structure Type | Reference |

|---|---|---|---|

| o-tolylamino alcohol | Cyclization with 1-bromo-2-chloroethane | Substituted this compound | asianpubs.org |

| o-tolylamino alcohol | Cyclization with ethyl chlorooxoacetate | Substituted this compound-2,3-dione | asianpubs.org |

| This compound | Electrophilic Aromatic Substitution (Potential) | Ring-functionalized derivatives | - |

| This compound | Benzylic Functionalization (Potential) | Methyl-group-functionalized derivatives | - |

These strategies enable the creation of libraries of compounds based on the this compound core, which can then be screened for various applications in drug discovery and materials science.

Future Directions and Emerging Research Avenues for 4 O Tolyl Morpholine

Untapped Synthetic Opportunities and Methodological Innovations

While established methods for the synthesis of 4-(o-tolyl)morpholine exist, there remain significant opportunities for methodological innovation to enhance efficiency, sustainability, and access to novel derivatives.

Green Synthesis Protocols: Future research will likely focus on developing more environmentally benign synthetic routes. This could involve the use of greener solvents, catalytic systems with higher turnover numbers, and processes that minimize waste generation. A recent development in the green synthesis of morpholines utilizes a one or two-step, redox-neutral protocol with inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols. chemrxiv.org This approach offers significant environmental and safety benefits over traditional methods.

Catalytic C-H Activation: Direct functionalization of the tolyl ring or the morpholine (B109124) scaffold through C-H activation represents a powerful and atom-economical approach to generate a diverse range of derivatives. Exploring transition-metal-catalyzed C-H activation strategies could lead to the regioselective introduction of various functional groups, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound and its analogues could offer numerous advantages, including improved reaction control, enhanced safety, and facile scalability. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Novel Catalytic Systems: The development of novel palladium-catalyzed carboamination reactions has shown promise for the synthesis of substituted morpholines. nih.gov Future work could explore the application of this and other advanced catalytic systems to access previously inaccessible derivatives of this compound with high stereocontrol.

Table 1: Comparison of Potential Synthetic Methodologies for this compound Derivatives

| Methodology | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Green Synthesis | Utilizes environmentally friendly reagents and solvents. | check_circleReduced waste, increased safety, lower cost. | warningMay require significant optimization for specific substrates. |

| C-H Activation | Direct functionalization of C-H bonds. | check_circleAtom economical, reduces synthetic steps. | warningAchieving high regioselectivity can be difficult. |

| Flow Chemistry | Reactions are run in a continuously flowing stream. | check_circleEnhanced reaction control, improved safety, scalable. | warningInitial setup costs can be high. |

| Advanced Catalysis | Use of novel catalysts for new transformations. | check_circleAccess to novel structures, high stereoselectivity. | warningCatalyst development can be complex and expensive. |

Potential for Advanced Spectroscopic Probes and Characterization Techniques

The structural and dynamic properties of this compound can be further elucidated through the application of advanced spectroscopic and characterization techniques.

Conformational Analysis: While standard NMR techniques are used for routine characterization, advanced NMR methods such as variable-temperature NMR and nuclear Overhauser effect (NOE) spectroscopy can provide deeper insights into the conformational dynamics of the morpholine ring and the rotational barrier of the tolyl group. These experimental findings can be complemented by high-level computational studies to build a comprehensive picture of the molecule's conformational landscape. nih.gov

Solid-State NMR: For crystalline derivatives of this compound, solid-state NMR spectroscopy can provide valuable information about the molecular structure and packing in the solid state, which is often inaccessible through solution-state NMR.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be employed to determine the absolute stereochemistry and study stereochemical-property relationships.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different conformers or isomers of this compound derivatives in the gas phase, providing information on their size, shape, and charge distribution.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis and discovery of novel this compound derivatives can be significantly accelerated through the integration of automation and artificial intelligence (AI).

Automated Synthesis Platforms: Robotic platforms can automate the synthesis and purification of this compound derivatives, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.gov This automation can free up researchers to focus on more creative aspects of the scientific process.

Machine Learning for Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purities with fewer experiments. acs.org These algorithms can identify complex relationships between reaction parameters and outcomes that are difficult to discern through traditional one-factor-at-a-time optimization.

Predictive Modeling: AI models can be developed to predict the physicochemical and biological properties of virtual this compound derivatives, allowing for the in silico screening of large compound libraries before committing to their synthesis. sciengine.com

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique electronic and steric environment of this compound provides opportunities to explore novel reactivity patterns and chemical transformations.

Directed Ortho-Metalation (DoM): The morpholine nitrogen can act as a directed metalating group, facilitating the regioselective functionalization of the ortho-position of the tolyl ring. Further exploration of DoM reactions with a variety of electrophiles could lead to a wide array of novel 2-substituted this compound derivatives. smolecule.com